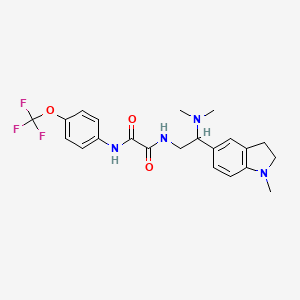

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C22H25F3N4O3 and its molecular weight is 450.462. The purity is usually 95%.

BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, identified as a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist, shows potential in the clinical efficacy of emesis and depression. This compound demonstrated a long central duration of action and high solubility in water, making it suitable for intravenous and oral administration (Harrison et al., 2001).

Orexin Receptor Antagonism

The compound exhibits properties as an antagonist of orexin receptors, playing a significant role in sleep-wake modulation. Blockade of these receptors, particularly Orexin-2 (OX2R) receptor, initiates and prolongs sleep, indicating a deactivation of the histaminergic system and impacting dopaminergic neurotransmission (Dugovic et al., 2009).

Anticancer Activity

Studies have shown that derivatives of this compound target topoisomerase I, a crucial enzyme in DNA replication, displaying potent cytotoxic activity against cancer cells. This promising avenue of research may lead to the development of new anticancer therapies (Ruchelman et al., 2004).

DNA-Intercalating Agents

The compound has been found to function as a minimal DNA-intercalating agent, showing potential for in vivo antitumor activity. This suggests its utility in cancer treatment, particularly in solid tumor models (Atwell et al., 1989).

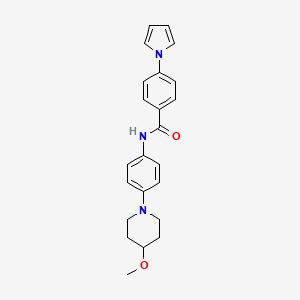

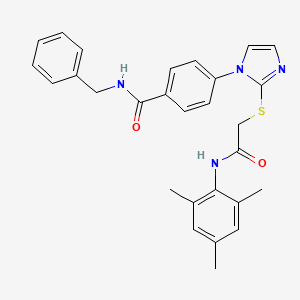

Copper-Catalyzed N-Arylation

In the field of organic synthesis, the compound serves as an efficient ligand in the copper-catalyzed N-arylation of imidazoles and benzimidazoles, a valuable process in medicinal chemistry (Altman et al., 2007).

Fluorescent pH Sensors

Research has explored the use of derivatives of this compound as fluorescent pH sensors. These sensors demonstrate ‘turn-on’ responses in specific pH ranges, valuable for various biochemical and medical applications (Liu et al., 2015).

Alzheimer's Disease Research

The compound has been utilized in the study of Alzheimer's disease, particularly in tracing the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients using positron emission tomography (Shoghi-Jadid et al., 2002).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N4O3/c1-28(2)19(14-4-9-18-15(12-14)10-11-29(18)3)13-26-20(30)21(31)27-16-5-7-17(8-6-16)32-22(23,24)25/h4-9,12,19H,10-11,13H2,1-3H3,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEUKPFIEOQOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide](/img/structure/B2660002.png)

![N-cyclohexyl-1-((4-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2660003.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2660009.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2660011.png)

![5-chloro-4-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2660013.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2660014.png)

![N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2660021.png)